molecular formula C17H22N4O2 B2551759 N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097933-40-7

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2551759
CAS No.: 2097933-40-7
M. Wt: 314.389
InChI Key: HAHRBZQJJMONMI-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, also known as TBPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBPQ is a pyrrolidine derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalytic Applications

Rigid P-Chiral Phosphine Ligands

Ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline have been synthesized from tert-butylmethylphosphine-boranes. These ligands, upon forming rhodium complexes, exhibit high enantioselectivities and catalytic activities in asymmetric hydrogenation of functionalized alkenes, important for chiral pharmaceutical ingredient production (Imamoto et al., 2012).

Organic Synthesis Methodologies

Metal-Free Alkoxycarbonylation

A metal- and base-free protocol for the synthesis of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones demonstrates the compound's utility in generating bioactive motifs under mild conditions (Xie et al., 2019).

Biological Applications

CFTR Potentiation

Discovery of compounds like N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) highlights the role of quinoxalin derivatives in modulating CFTR channels, a breakthrough in cystic fibrosis treatment (Hadida et al., 2014).

Pharmacological Evaluation

Serotonin Type-3 Receptor Antagonists

Quinoxalin-2-carboxamides have been synthesized and evaluated as antagonists for serotonin type-3 (5-HT3) receptors, indicating their potential in treating gastrointestinal disorders and chemotherapy-induced nausea (Mahesh et al., 2011).

Mechanism of Action

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Especially, QN (Z)- N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (23) was shown as a very potent neuroprotective agent .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Properties

IUPAC Name

N-tert-butyl-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)20-16(22)21-9-8-12(11-21)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRBZQJJMONMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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